An In-depth Technical Guide to the Structural Analysis of (R)-Morpholine-3-carboxylic acid hydrochloride
An In-depth Technical Guide to the Structural Analysis of (R)-Morpholine-3-carboxylic acid hydrochloride
Foreword: Unveiling the Molecular Architecture of a Key Chiral Building Block
(R)-Morpholine-3-carboxylic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid, heterocyclic scaffold combined with the stereospecific presentation of a carboxylic acid moiety makes it an invaluable synthon for creating complex, biologically active molecules with enhanced solubility and stability.[1] A comprehensive understanding of its three-dimensional structure and the ability to rigorously confirm its identity, purity, and stereochemical integrity are paramount for its effective use in pharmaceutical research and development. This guide provides a detailed exploration of the essential analytical techniques for the complete structural characterization of (R)-Morpholine-3-carboxylic acid hydrochloride, grounded in the principles of scientific integrity and informed by practical, field-proven insights.
Fundamental Molecular Properties and Structural Overview
(R)-Morpholine-3-carboxylic acid hydrochloride is a white to off-white solid with the molecular formula C₅H₁₀ClNO₃ and a molecular weight of 167.59 g/mol .[2][3][4] The molecule consists of a six-membered morpholine ring, which typically adopts a stable chair conformation to minimize steric strain.[2] The carboxylic acid group at the 3-position and the protonated amine as a hydrochloride salt are key functional groups that dictate its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₃ | [2][3][4] |
| Molecular Weight | 167.59 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Chirality | (R)-configuration at C3 | [2] |
The hydrochloride salt form enhances the compound's crystallinity and aqueous solubility, which are advantageous properties for handling and for certain synthetic applications.[2]
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural characterization of (R)-Morpholine-3-carboxylic acid hydrochloride. The following sections detail the theoretical basis and practical application of the most critical analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent structure of organic molecules. Both ¹H and ¹³C NMR are indispensable for the analysis of (R)-Morpholine-3-carboxylic acid hydrochloride.
2.1.1. ¹H NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.
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Expected ¹H NMR Spectral Features:
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm.[5] The exact chemical shift can be concentration and solvent-dependent due to hydrogen bonding.
-
Morpholine Ring Protons: The protons on the morpholine ring will appear as a series of multiplets in the range of approximately 3.0-4.5 ppm. The protons on carbons adjacent to the oxygen atom will be the most deshielded and appear further downfield. Protons on the carbon adjacent to the protonated nitrogen will also be downfield.
-
C3 Proton (α-proton): The proton on the chiral center (C3) is expected to be a multiplet due to coupling with the adjacent protons on C2 and the NH proton. Its chemical shift will be influenced by the adjacent carboxylic acid, oxygen, and nitrogen atoms.
-
2.1.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.
-
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between 170-185 ppm.[6]
-
Morpholine Ring Carbons: The four carbons of the morpholine ring will give rise to distinct signals. The carbons adjacent to the oxygen (C2 and C5) will be in the range of 60-80 ppm, while the carbons adjacent to the nitrogen (C3 and C6) will be in a similar or slightly upfield region. The carbon bearing the carboxylic acid (C3) will be deshielded compared to the other carbon adjacent to the nitrogen.
-
2.1.3. Advanced NMR Techniques
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall connectivity of the molecule.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of (R)-Morpholine-3-carboxylic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice due to the salt form of the compound.
-
Acquisition of ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum.
-
Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Acquisition of 2D NMR Spectra: If necessary for full structural assignment, acquire COSY, HSQC, and HMBC spectra.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign all peaks based on their chemical shifts, coupling patterns, and correlations in the 2D spectra.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
3.1. Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (R)-Morpholine-3-carboxylic acid hydrochloride, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
3.2. Expected Mass Spectrum
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Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base form of the molecule (C₅H₉NO₃). The expected m/z would be approximately 148.06.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M+H - 18) and the loss of COOH (M+H - 45).[7] The morpholine ring can also fragment, with cleavage of the C-C bond adjacent to the oxygen being a common pathway.[8]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To obtain detailed structural information, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Interpretation: Analyze the resulting spectrum to confirm the molecular weight and propose structures for the observed fragment ions.
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Since the biological activity of chiral molecules is often enantiomer-dependent, confirming the enantiomeric purity of (R)-Morpholine-3-carboxylic acid hydrochloride is critical. Chiral HPLC is the gold standard for this analysis.
4.1. Principle of Chiral HPLC
Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times.
4.2. Method Development Considerations
-
Chiral Stationary Phase Selection: A variety of CSPs are available. For a molecule like (R)-Morpholine-3-carboxylic acid hydrochloride, which has both an acidic and a basic center, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs could be effective.
-
Mobile Phase Optimization: The mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the pH of the buffer) is crucial for achieving good separation. A systematic screening of different mobile phases is often necessary.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Select a suitable chiral column (e.g., a polysaccharide-based column).
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the (R)- and (S)-enantiomers with good peak shape.
-
Quantification: Once a suitable method is developed, create a calibration curve to quantify the amount of the undesired (S)-enantiomer.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including its absolute configuration.
5.1. Principle of X-ray Crystallography
When a beam of X-rays is passed through a single crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, the precise location of each atom in the molecule can be determined.
5.2. Application to (R)-Morpholine-3-carboxylic acid hydrochloride
An X-ray crystal structure of (R)-Morpholine-3-carboxylic acid hydrochloride would confirm:
-
The chair conformation of the morpholine ring.
-
The relative positions of the substituents.
-
The absolute stereochemistry at the C3 chiral center.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Experimental Workflow: X-ray Crystallography
Caption: Integrated workflow for the structural analysis of (R)-Morpholine-3-carboxylic acid hydrochloride.
Conclusion
The structural analysis of (R)-Morpholine-3-carboxylic acid hydrochloride is a critical step in its application in drug discovery and development. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, chiral HPLC, X-ray crystallography, and FTIR spectroscopy, researchers can confidently confirm its identity, purity, and absolute stereochemistry. This rigorous analytical approach ensures the quality and reliability of this important chiral building block, ultimately contributing to the successful development of new therapeutic agents.
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